molecular formula C31H40F3N5O9 B10825262 H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-OH.TFA

H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-OH.TFA

Cat. No.: B10825262
M. Wt: 683.7 g/mol
InChI Key: HUSIGOZNABTMKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-OH.TFA is a synthetic peptide composed of a sequence of amino acids: tyrosine, alanine, glycine, phenylalanine, and leucine. This compound is often used in biochemical and pharmacological research due to its structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-OH.TFA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.

    Deprotection: The protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this peptide involves scaling up the SPPS process. Automated peptide synthesizers are often used to ensure precision and efficiency. The process is optimized for large-scale production by adjusting parameters such as reaction time, temperature, and solvent usage.

Chemical Reactions Analysis

Types of Reactions

H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-OH.TFA: can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine.

    Reduction: Reduction reactions can target disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents such as dithiothreitol (DTT).

    Substitution: Amino acid derivatives and coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).

Major Products

    Oxidation: Formation of dityrosine.

    Reduction: Cleavage of disulfide bonds.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-OH.TFA: is used in various scientific research fields:

Mechanism of Action

The mechanism of action of H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-OH.TFA involves its interaction with specific molecular targets, such as opioid receptors. The peptide can mimic endogenous peptides, binding to receptors and modulating their activity. This interaction can influence various physiological pathways, including pain perception and immune response .

Comparison with Similar Compounds

Similar Compounds

    H-Tyr-D-Ala-Gly-Phe-D-Leu-OH: A similar peptide with a different stereochemistry.

    Leu-Enkephalin: An endogenous opioid peptide with a similar sequence.

Uniqueness

H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-OH.TFA: is unique due to its specific sequence and stereochemistry, which can influence its binding affinity and biological activity compared to other peptides .

Properties

Molecular Formula

C31H40F3N5O9

Molecular Weight

683.7 g/mol

IUPAC Name

2-[[2-[[2-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C29H39N5O7.C2HF3O2/c1-17(2)13-24(29(40)41)34-28(39)23(15-19-7-5-4-6-8-19)33-25(36)16-31-26(37)18(3)32-27(38)22(30)14-20-9-11-21(35)12-10-20;3-2(4,5)1(6)7/h4-12,17-18,22-24,35H,13-16,30H2,1-3H3,(H,31,37)(H,32,38)(H,33,36)(H,34,39)(H,40,41);(H,6,7)

InChI Key

HUSIGOZNABTMKR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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